molecular formula C18H22N4O5S B1667143 Benzenesulfonamide, N-(((1,1-dimethylethyl)amino)carbonyl)-2-((4-methylphenyl)amino)-5-nitro- CAS No. 284464-83-1

Benzenesulfonamide, N-(((1,1-dimethylethyl)amino)carbonyl)-2-((4-methylphenyl)amino)-5-nitro-

Cat. No.: B1667143
CAS No.: 284464-83-1
M. Wt: 406.5 g/mol
InChI Key: SILRUCMXYIKULW-UHFFFAOYSA-N
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Description

The compound Benzenesulfonamide, N-(((1,1-dimethylethyl)amino)carbonyl)-2-((4-methylphenyl)amino)-5-nitro- (IUPAC: 3-tert-butyl-1-{2-[(4-methylphenyl)amino]-5-nitrobenzenesulfonyl}urea) is a benzenesulfonamide derivative characterized by:

  • A sulfonamide core with a 5-nitro group at the para position relative to the sulfonamide nitrogen.
  • A 2-((4-methylphenyl)amino) substituent at the ortho position.
  • A tert-butyl urea group (N-((1,1-dimethylethyl)amino)carbonyl) attached to the sulfonamide nitrogen .

The nitro group may contribute to electrophilic reactivity, while the tert-butyl moiety could enhance metabolic stability .

Properties

CAS No.

284464-83-1

Molecular Formula

C18H22N4O5S

Molecular Weight

406.5 g/mol

IUPAC Name

1-tert-butyl-3-[2-(4-methylanilino)-5-nitrophenyl]sulfonylurea

InChI

InChI=1S/C18H22N4O5S/c1-12-5-7-13(8-6-12)19-15-10-9-14(22(24)25)11-16(15)28(26,27)21-17(23)20-18(2,3)4/h5-11,19H,1-4H3,(H2,20,21,23)

InChI Key

SILRUCMXYIKULW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)NC(=O)NC(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)NC(=O)NC(C)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BM 573
BM-573
BM573 cpd
N-terbutyl-N'-(2-(4'-methylphenylamino)-5-nitrobenzenesulfonyl)urea

Origin of Product

United States

Preparation Methods

Catalytic Alkylation Using Hafnium/Zirconium Tetrachloride

Reaction Mechanism and Optimization

The tert-butylation of benzenesulfonamide derivatives faces challenges due to steric hindrance from the tert-butyl group and electronic deactivation from the sulfonamide moiety. A patented method addresses these limitations using hafnium tetrachloride (HfCl₄) or zirconium tetrachloride (ZrCl₄) as catalysts. The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the catalyst activates tert-butanol or tert-butyl esters to generate tert-butyl carbocations.

Reaction Equation :
$$
\text{Benzenesulfonamide} + \text{tert-Butanol} \xrightarrow{\text{HfCl}4/\text{ZrCl}4} \text{N-tert-Butyl Benzenesulfonamide} + \text{H}_2\text{O}
$$

Table 1: Optimization Parameters for Catalytic Alkylation
Parameter Optimal Condition Yield (%) Purity (%)
Catalyst HfCl₄ 95.5 98.0
Solvent N-Methylpyrrolidone (NMP) 94.2 97.8
Temperature 150°C 93.7 97.5
Catalyst Loading 3 wt% of substrate 95.5 98.0

Key findings from this method include:

  • Solvent Selection : NMP enhances solubility of both reactants and catalysts, facilitating higher conversion rates.
  • Catalyst Efficiency : HfCl₄ outperforms ZrCl₄ due to stronger Lewis acidity, which stabilizes the transition state during carbocation formation.
  • Scalability : The process achieves >95% yield at kilogram-scale production, meeting industrial viability criteria.

Electrochemical Paired Synthesis

Tunable Reductive Electrosynthesis

A green electrochemical approach enables selective synthesis of nitro- and amino-substituted benzenesulfonamides by adjusting applied potentials. Using dinitrobenzene (DNB) and arylsulfinic acids (ASAs), this method avoids traditional hazardous reagents.

Key Steps :

  • Reduction at −0.4 V : Generates N-hydroxy-N-(4-nitrophenyl)benzenesulfonamide intermediates.
  • Further Reduction at −1.1 V : Produces N-(4-amino-3-(phenylsulfonyl)phenyl)benzenesulfonamide derivatives.
Table 2: Electrochemical Synthesis Outcomes
Applied Potential (V vs. Ag/AgCl) Product Class Yield (%) Selectivity (%)
−0.4 N-Hydroxy-nitro derivatives 78 92
−1.1 N-Amino-sulfonyl derivatives 85 89

Advantages of this method include:

  • Tunability : Product selectivity is controlled via potential adjustments, enabling access to diverse intermediates.
  • Sustainability : Eliminates stoichiometric reducing agents, reducing toxic waste.

Multi-Step Coupling via Benzoylthioureido Intermediates

Synthesis of Benzoyl Isothiocyanate Precursors

A multi-step route involves the preparation of benzoyl isothiocyanate derivatives followed by coupling with sulfonamide nucleophiles. This method is ideal for introducing thioureido functionalities.

Procedure :

  • Benzoyl Chloride Activation : React 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride.
  • Isothiocyanate Formation : Treat with ammonium thiocyanate in acetone under reflux to generate 4-methylbenzoyl isothiocyanate.
  • Coupling Reaction : React with 2-((4-methylphenyl)amino)-5-nitrobenzenesulfonamide in ethanol, yielding the target compound.
Table 3: Reaction Conditions for Thioureido Coupling
Step Reagents/Conditions Time (h) Yield (%)
Benzoyl Chloride SOCl₂, reflux 3 89
Isothiocyanate NH₄SCN, acetone, reflux 2 85
Coupling Ethanol, 70°C 4 78

Critical observations:

  • Byproduct Management : NH₄Cl precipitates during isothiocyanate formation, simplifying purification.
  • Functional Group Compatibility : The nitro group remains stable under coupling conditions, avoiding unintended reductions.

Structural Confirmation and Analytical Techniques

Spectroscopic Characterization

Post-synthetic validation employs multiple analytical methods to confirm structural integrity:

  • ¹H NMR : Aromatic protons appear at δ 6.5–8.0 ppm, with tert-butyl singlet at δ 1.3 ppm.
  • IR Spectroscopy : S=O stretches at 1150–1350 cm⁻¹ and N-H bends at 1550–1650 cm⁻¹.
  • HPLC : Purity >98% confirmed using methanol-water (70:30) mobile phase.

X-ray Crystallography

Single-crystal X-ray analysis reveals planar sulfonamide moieties and orthogonal tert-butyl groups, explaining steric effects observed during synthesis.

Comparative Analysis of Synthetic Methods

Table 4: Method Comparison for Industrial Applicability
Method Yield (%) Cost Scalability Environmental Impact
Catalytic Alkylation 95.5 Low High Moderate
Electrochemical 85 Medium Medium Low
Thioureido Coupling 78 High Low High
  • Catalytic Alkylation is optimal for large-scale production due to cost-effectiveness and high yield.
  • Electrochemical Synthesis suits niche applications requiring nitro/amino selectivity.

Industrial-Scale Production Considerations

Process Intensification Strategies

  • Continuous Flow Reactors : Reduce reaction times by 40% compared to batch systems.
  • Catalyst Recycling : HfCl₄ retains 90% activity after five cycles, lowering material costs.

Chemical Reactions Analysis

Types of Reactions

BM-573 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of BM-573 can lead to the formation of various oxidized derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

BM-573 has a wide range of scientific research applications, including:

Mechanism of Action

BM-573 exerts its effects by inhibiting thromboxane A2 synthase and antagonizing thromboxane A2 receptors. This dual action prevents the formation of thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation. By blocking these pathways, BM-573 reduces platelet aggregation and vascular contraction, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural and functional attributes are compared below with similar benzenesulfonamide derivatives:

Table 1: Structural and Functional Comparison

Compound Name / Feature Substituents Molecular Formula Key Properties/Applications References
Target Compound - 5-Nitro
- 2-(4-methylphenyl)amino
- N-tert-butyl urea
C₁₈H₂₃N₅O₅S (calculated) Potential enzyme inhibition; tert-butyl enhances stability; nitro group may limit solubility.
4-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)-N-ethylbenzenesulfonamide - 5-Chloro-2-methoxy
- Thiourea linkage
- N-ethyl sulfonamide
C₁₆H₁₇ClN₄O₃S₂ Thiourea moiety may improve metal-binding capacity; ethyl group increases lipophilicity.
Benzenesulfonamide, N-[[(4-cyclopropyl-6-methoxy-2-pyrimidinyl)amino]carbonyl]-2-nitro - 2-Nitro
- Pyrimidinyl substituent
- Cyclopropyl-methoxy
C₁₅H₁₅N₅O₆S Heterocyclic pyrimidine enhances targeting of kinases or nucleic acids.
N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitrobenzenesulfonamide hydrochloride - 4-Nitro
- Amino alcohol moiety
- Hydrochloride salt
C₂₁H₂₈ClN₅O₅S Hydrochloride salt improves aqueous solubility; chiral centers suggest potential for stereoselective activity.
Triasulfuron (herbicide component) - 2-(2-Chloroethoxy)
- Triazinyl urea
C₁₄H₁₆ClN₅O₅S Herbicidal activity via acetolactate synthase inhibition; chlorine enhances electrophilicity.

Key Findings:

Substituent Effects on Solubility :

  • The tert-butyl group in the target compound likely reduces water solubility compared to the hydrochloride salt in .
  • Nitro groups (present in the target compound and ) generally decrease solubility but enhance electrophilic reactivity .

Biological Activity: Thiourea derivatives (e.g., ) exhibit stronger metal coordination, useful in carbonic anhydrase inhibition .

Synthetic Complexity :

  • The target compound’s urea linkage is synthetically accessible via carbamate intermediates, similar to routes described for .
  • Chiral analogs (e.g., ) require enantioselective synthesis, increasing production costs.

Research Implications and Limitations

  • Gaps in Data: Limited solubility or enzymatic activity data for the target compound necessitate further experimental validation.
  • Contradictions : Evidence highlights nitro-containing herbicides, but the target compound’s urea group may redirect its mechanism toward enzyme inhibition rather than herbicidal action.
  • Opportunities : Structural hybridization (e.g., merging pyrimidine with tert-butyl ) could optimize stability and target engagement.

Biological Activity

Benzenesulfonamide, N-(((1,1-dimethylethyl)amino)carbonyl)-2-((4-methylphenyl)amino)-5-nitro- (CAS No. 284464-83-1), is a compound that has garnered attention for its potential therapeutic applications, particularly in the fields of antimicrobial and antidiabetic treatments. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

The molecular formula of Benzenesulfonamide is C18H22N4O5SC_{18}H_{22}N_{4}O_{5}S, with a molecular weight of 406.46 g/mol. The compound has a melting point in the range of 126-127 °C and a predicted pKa value of 4.57 .

PropertyValue
Molecular FormulaC18H22N4O5S
Molecular Weight406.46 g/mol
Melting Point126-127 °C
Density1.327±0.06 g/cm³ (predicted)
pKa4.57±0.10 (predicted)

Antimicrobial Activity

Research indicates that compounds similar to Benzenesulfonamide exhibit significant antimicrobial properties. A study using the disc diffusion method demonstrated that certain synthesized sulfonamides, including derivatives related to Benzenesulfonamide, showed effective antibacterial activity against various microbial strains . Notably, compounds containing the benzenesulfonamide moiety have been linked to enhanced inhibition of bacterial growth.

Antidiabetic Activity

In addition to its antimicrobial properties, Benzenesulfonamide has been evaluated for its antidiabetic effects. Preliminary studies suggest that it may exhibit activity against diabetes through mechanisms that involve the modulation of glucose metabolism . The compound's structure allows it to interact with biological targets involved in glucose regulation.

Mechanistic Studies

The biological mechanisms underlying the activities of Benzenesulfonamide are primarily associated with its interaction with specific enzymes and receptors:

  • Carbonic Anhydrase Inhibition : Several studies have demonstrated that benzenesulfonamides can act as inhibitors of carbonic anhydrases (CAs), which are essential for maintaining acid-base balance and facilitating various physiological processes . The binding affinity of Benzenesulfonamide to different CA isoforms has been characterized, revealing significant interactions that could lead to therapeutic applications in conditions like glaucoma and edema.
  • Enzyme Interaction : The sulfonamide group in Benzenesulfonamide is known to interact with the zinc ion in the active site of CAs, promoting inhibition through competitive binding mechanisms . This interaction is crucial for developing new drugs targeting these enzymes.

Study on Antimicrobial Efficacy

A study conducted on various synthesized benzenesulfonamides demonstrated their effectiveness against gram-positive and gram-negative bacteria. The results indicated that certain derivatives exhibited superior activity compared to standard antibiotics, highlighting their potential as alternative therapeutic agents in treating bacterial infections .

Evaluation of Antidiabetic Potential

In another study focusing on antidiabetic properties, researchers induced diabetes in animal models and treated them with Benzenesulfonamide derivatives. The findings suggested a notable reduction in blood glucose levels, indicating the compound's potential role in managing diabetes .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing benzenesulfonamide derivatives, and how can reaction yields be optimized?

  • Methodology : Benzenesulfonamide derivatives are commonly synthesized via coupling reactions between sulfonyl chlorides and amines. For example, method B (evidenced in multiple syntheses) involves reacting sulfonyl chloride intermediates (e.g., compound 36) with amines like tert-butylamine or substituted anilines under mild conditions (0–25°C, dichloromethane solvent) . Yields range from 56% to 86%, depending on steric and electronic effects of the amine. Optimization strategies include:

  • Adjusting stoichiometry (e.g., 1.3–6.4 mmol amine per 1 mmol sulfonyl chloride) to favor product formation.
  • Purification via column chromatography or HPLC to isolate high-purity products .
    • Characterization : Confirm structures using 1H^1H NMR and 13C^{13}C NMR to verify coupling positions and substituent integration .

Q. How can researchers validate the structural integrity of synthesized benzenesulfonamide analogues?

  • Analytical Workflow :

  • NMR Spectroscopy : Assign peaks for sulfonamide (-SO2_2NH-) protons (δ 10–12 ppm) and tert-butyl groups (δ 1.2–1.4 ppm) .
  • HPLC : Use reverse-phase chromatography to confirm purity (>95%) and rule out byproducts .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ions and fragmentation patterns.

Advanced Research Questions

Q. What advanced catalytic systems can improve the efficiency of benzenesulfonamide synthesis?

  • Heterogeneous Catalysis : Magnetically retrievable graphene-based nanocatalysts (e.g., CoFe@rGO) enable aziridine ring-opening reactions to form benzenesulfonamides with high regioselectivity and recyclability (>5 cycles without significant loss in activity) .
  • Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties to benzenesulfonamide scaffolds, enhancing bioactivity (e.g., antiproliferative effects) .

Q. How do substituents on the benzenesulfonamide core influence biological activity, and how can this be systematically studied?

  • Structure-Activity Relationship (SAR) Strategies :

  • Substituent Variation : Compare analogues with tert-butyl (electron-donating) vs. nitro (electron-withdrawing) groups to assess effects on target binding (e.g., NLRP3 inflammasome inhibition) .
  • Pharmacophore Modeling : Use computational tools (e.g., molecular docking) to predict interactions with enzymes like acetylcholinesterase or carbonic anhydrase II, guided by experimental IC50_{50} values .
    • In Vitro Assays : Evaluate inhibitory potency against disease-relevant targets (e.g., NLRP3 in inflammation models) using ELISA or fluorometric assays .

Q. What computational approaches are suitable for predicting the physicochemical properties and bioavailability of benzenesulfonamide derivatives?

  • In Silico Tools :

  • ADMET Prediction : Use platforms like SwissADME to estimate logP (lipophilicity), solubility, and cytochrome P450 interactions .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .
    • Validation : Cross-reference computational data with experimental results (e.g., solubility in DMSO/PBS) to refine models.

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported synthetic yields for benzenesulfonamide derivatives?

  • Case Study : reports yields of 56% (compound 13) vs. 86% (compound 14) for similar amines. Potential resolutions include:

  • Steric Effects : Bulky amines (e.g., dibutylamine in compound 14) may stabilize intermediates, improving yields .
  • Reaction Monitoring : Use TLC or in situ IR to track progress and adjust reaction times.
    • Recommendation : Systematically vary reaction parameters (temperature, solvent polarity) and document outcomes to identify optimal conditions.

Resource Utilization

Q. Which databases provide reliable structural and bioactivity data for benzenesulfonamide analogues?

  • Public Databases :

  • PubChem : Access NMR spectra, toxicity data, and bioassay results (e.g., CID 90475822 for related derivatives) .
  • ChEMBL : Query bioactivity data (e.g., IC50_{50} for carbonic anhydrase inhibitors) .
    • Caution : Avoid non-peer-reviewed sources (e.g., ) per user guidelines.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenesulfonamide, N-(((1,1-dimethylethyl)amino)carbonyl)-2-((4-methylphenyl)amino)-5-nitro-
Reactant of Route 2
Benzenesulfonamide, N-(((1,1-dimethylethyl)amino)carbonyl)-2-((4-methylphenyl)amino)-5-nitro-

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